Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Ethylsulfonyl)ethanol (CAS No. 513-12-2)
From the Desk of: A Senior Application Scientist
This document provides a comprehensive technical overview of 2-(Ethylsulfonyl)ethanol, a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, established synthetic routes, analytical characterization, and key applications, grounding our discussion in established chemical principles and field-proven insights.
Core Molecular Profile and Physicochemical Properties
2-(Ethylsulfonyl)ethanol, with the CAS Registry Number 513-12-2, is an organic compound featuring both a primary alcohol (-OH) and a sulfone (R-S(=O)₂-R') functional group.[1][2] This dual functionality makes it a versatile building block, where the hydroxyl group serves as a handle for subsequent chemical transformations and the ethylsulfonyl moiety imparts specific physicochemical characteristics such as increased polarity and metabolic stability.[3][4] The compound is a white to pale yellow, hygroscopic solid at room temperature, soluble in water and many organic solvents.[1][5][6]
Table 1: Physicochemical Properties of 2-(Ethylsulfonyl)ethanol
| Property | Value | Source(s) |
| CAS Number | 513-12-2 | [1][2][7] |
| Molecular Formula | C₄H₁₀O₃S | [1][8][9] |
| Molecular Weight | 138.19 g/mol | [1][8][10] |
| Appearance | White to cream, hygroscopic solid | [1][5][11] |
| Melting Point | 35 - 46 °C | [1][2][5][8] |
| Boiling Point | 153 °C @ 2.5 mmHg; 134-136 °C @ 0.4 Torr | [1][2][8] |
| Density | 1.25 g/cm³ | [1][8] |
| Flash Point | 188 °C | [1][5] |
| Canonical SMILES | CCS(=O)(=O)CCO | [2][8] |
| InChIKey | LJNDRJPZYNGSKZ-UHFFFAOYSA-N | [2][8] |
Synthesis and Manufacturing Pathways
The synthesis of 2-(Ethylsulfonyl)ethanol is primarily achieved through the oxidation of its thioether precursor, 2-(ethylthio)ethanol. This approach is favored due to the commercial availability of the starting material and the high efficiency of thioether oxidation reactions.
Principal Synthetic Route: Oxidation of 2-(Ethylthio)ethanol
The most direct and common method involves the oxidation of 2-(ethylthio)ethanol.[1][3] Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this transformation due to its low cost and environmentally benign byproduct (water).
The causality of this reaction pathway is a stepwise oxidation of the sulfur atom. The initial oxidation converts the sulfide to an intermediate sulfoxide, 2-(ethylsulfinyl)ethanol.[3][12] The introduction of an excess of the oxidizing agent ensures the reaction proceeds to completion, yielding the desired sulfone.[3] Controlling the stoichiometry is therefore critical; insufficient oxidant will result in a mixture containing the sulfoxide intermediate, complicating purification.
Caption: Oxidation pathway from 2-(ethylthio)ethanol to 2-(Ethylsulfonyl)ethanol.
Experimental Protocol: Oxidation with Hydrogen Peroxide This protocol is a representative example based on established chemical principles.[1][3]
-
Reaction Setup: To a stirred solution of 2-(ethylthio)ethanol (1.0 equivalent) in a suitable solvent such as acetic acid, cool the mixture in an ice bath to 0-5 °C. The choice of an acidic solvent can catalyze the reaction and help control the exotherm.
-
Oxidant Addition: Add hydrogen peroxide (30% aqueous solution, ~2.2 equivalents) dropwise to the cooled solution, ensuring the internal temperature does not exceed 15-20 °C. The use of a slight excess of H₂O₂ drives the reaction past the sulfoxide intermediate to the sulfone.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the disappearance of the starting material and the sulfoxide intermediate.
-
Workup: Once the reaction is complete, quench the excess peroxide by carefully adding a reducing agent like sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Isolation and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-(Ethylsulfonyl)ethanol.
Alternative Synthetic Routes
Other plausible routes to the precursor, 2-(ethylthio)ethanol, have been described, which then require the subsequent oxidation step as detailed above.[3]
-
From 2-Chloroethanol and Ethyl Mercaptan: A nucleophilic substitution reaction where the thiolate anion from ethyl mercaptan displaces the chloride from 2-chloroethanol.[3][13]
-
From 2-Mercaptoethanol and Diethyl Sulfate: Diethyl sulfate acts as a potent ethylating agent to add the ethyl group to the sulfur atom of 2-mercaptoethanol.[3][13]
Applications in Research and Development
The bifunctional nature of 2-(Ethylsulfonyl)ethanol makes it a valuable intermediate in various fields.
Pharmaceutical and Medicinal Chemistry
The sulfonyl group is a well-established pharmacophore found in numerous approved drugs.[14] While 2-(Ethylsulfonyl)ethanol is not itself a therapeutic agent, it serves as a crucial building block.[1][3]
-
Improving Physicochemical Properties: Incorporating the 2-(ethylsulfonyl)ethyl moiety can enhance the aqueous solubility and metabolic stability of a drug candidate, which are critical for bioavailability and pharmacokinetic profiles.[4]
-
Synthetic Intermediate: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceutical ingredients and other specialty chemicals.[1][3][15] For instance, its derivatives can be used to construct heterocyclic scaffolds, which are common in drug structures.[4]
Bioconjugation and Chemical Biology
The hydroxyl group of 2-(Ethylsulfonyl)ethanol can be chemically modified to generate useful reagents for bioconjugation. A key transformation is its conversion to an ethyl vinyl sulfone derivative. Vinyl sulfones are effective Michael acceptors that can react with nucleophilic residues on proteins, such as cysteine thiols, under physiological conditions.[3]
Caption: Pathway for converting 2-(Ethylsulfonyl)ethanol into a bioconjugation reagent.
Industrial Applications
Beyond drug development, 2-(Ethylsulfonyl)ethanol and its derivatives find use as:
-
Solvents for polar organic substances.[1]
-
Humectants and antistatic agents for synthetic fibers.[1]
-
Additives in coatings and adhesives to improve performance.[15]
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of 2-(Ethylsulfonyl)ethanol. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Confirmation
Spectroscopic methods provide unambiguous evidence of the compound's molecular structure and functional groups.[16]
Table 2: Summary of Expected Spectroscopic Data
| Technique | Parameter | Expected Observation | Rationale |
| ¹H NMR | Chemical Shifts (ppm) | ~1.3 (t, 3H, -CH₃), ~3.2 (q, 2H, -SO₂-CH₂-), ~3.5 (t, 2H, -SO₂-CH₂-), ~4.0 (t, 2H, -CH₂-OH), ~4.9 (s, 1H, -OH) | Chemical shifts and splitting patterns are characteristic of the ethyl and hydroxyethyl fragments adjacent to the electron-withdrawing sulfonyl group. |
| IR Spectroscopy | Key Stretches (cm⁻¹) | ~3500-3200 (broad, O-H), ~1350-1300 & ~1160-1120 (strong, S=O) | Strong, broad O-H stretch confirms the alcohol, while two strong S=O stretches are characteristic of the sulfone group.[16][17] |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 138.035 | Confirms the molecular weight and elemental composition (C₄H₁₀O₃S).[8][9] |
Chromatographic Purity Assessment
Chromatographic methods are used to quantify the purity of 2-(Ethylsulfonyl)ethanol and to detect any process-related impurities, such as the unreacted thioether or the sulfoxide intermediate.[18]
Table 3: Comparison of Analytical Quantification Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity | Separation based on volatility and mass |
| Typical Column | C18 reverse-phase | Polar capillary (e.g., DB-WAX) |
| Typical Use Case | Purity assay, quantification of non-volatile impurities | Identification and quantification of volatile impurities |
| Sensitivity | Good (ng/mL range) | Excellent (pg/mL range) |
| Selectivity | Good | Excellent (mass fragmentation provides structural info) |
Data adapted from typical performance for similar small molecules.[18][19]
Experimental Protocol: Purity Analysis by HPLC-UV [19]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar analytes like 2-(Ethylsulfonyl)ethanol.
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v). The high aqueous content is necessary for retaining this polar molecule.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm. This wavelength is chosen for general detection of organic molecules that may lack a strong chromophore.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL and integrate the peak area to determine purity relative to standards and impurities.
Caption: General workflow for HPLC-UV purity analysis.
Safety, Handling, and Storage
According to available safety data, 2-(Ethylsulfonyl)ethanol is not considered hazardous under the US OSHA Hazard Communication Standard.[5] However, as with any laboratory chemical, good industrial hygiene and safety practices should be followed.
-
Toxicity: The oral LD50 in rats is reported as 18 g/kg, indicating low acute toxicity.[5] Some sources indicate it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or burns.[10][20] It is imperative to consult the specific Safety Data Sheet (SDS) from the supplier.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid creating dust and avoid ingestion and inhalation.[5]
-
Storage: The compound is hygroscopic.[5][6] It should be stored under an inert atmosphere in a tightly closed container in a dry, well-ventilated place to prevent absorption of moisture, which could affect its purity and reactivity.[5]
Conclusion
2-(Ethylsulfonyl)ethanol is a synthetically accessible and versatile chemical building block with significant utility. Its unique combination of a reactive hydroxyl group and a polar, stable sulfonyl moiety makes it an important intermediate for researchers in pharmaceuticals, materials science, and chemical biology. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is essential for its effective application in advancing scientific research and development.
References
-
2-(Ethylsulfonyl)ethanol. (n.d.). DrugFuture. Retrieved December 22, 2025, from [Link]
-
2-(Ethylsulfonyl)ethanol. (n.d.). CAS Common Chemistry. Retrieved December 22, 2025, from [Link]
-
2-(Ethylsulfonyl)ethanol. (n.d.). MySkinRecipes. Retrieved December 22, 2025, from [Link]
-
2-(Ethylsulfonyl)ethanol | C4H10O3S | CID 10549. (n.d.). PubChem - NIH. Retrieved December 22, 2025, from [Link]
-
Ethanol,2-(ethylsulfinyl)-. (2024, April 9). ChemBK. Retrieved December 22, 2025, from [Link]
-
CAS No : 513-12-2 | Product Name : 2-(Ethylsulfonyl)ethanol. (n.d.). Pharmaffiliates. Retrieved December 22, 2025, from [Link]
-
2-(Ethylthio)ethanol | C4H10OS | CID 8075. (n.d.). PubChem - NIH. Retrieved December 22, 2025, from [Link]
-
Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. (n.d.). PMC - NIH. Retrieved December 22, 2025, from [Link]
Sources
- 1. 2-(Ethylsulfonyl)ethanol [drugfuture.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(ETHYLSULFONYL)ETHANOL | 513-12-2 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Buy Online CAS Number 513-12-2 - TRC - 2-(Ethylsulfonyl)ethanol | LGC Standards [lgcstandards.com]
- 10. 2-(Ethylsulfonyl)ethanol | C4H10O3S | CID 10549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chembk.com [chembk.com]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-(Ethylsulfonyl)ethanol [myskinrecipes.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Page loading... [guidechem.com]
